molecular formula C8H8N2O4 B3406241 2-Amino-4-methylpyridine-3,5-dicarboxylic acid CAS No. 2602564-61-2

2-Amino-4-methylpyridine-3,5-dicarboxylic acid

Cat. No.: B3406241
CAS No.: 2602564-61-2
M. Wt: 196.16
InChI Key: QLAGUGGSMCKQGX-UHFFFAOYSA-N
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Description

2-Amino-4-methylpyridine-3,5-dicarboxylic acid is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylpyridine-3,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-3-4(7(11)12)2-10-6(9)5(3)8(13)14/h2H,1H3,(H2,9,10)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAGUGGSMCKQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Substitution and Positional Isomerism

The biological activity of pyridine (B92270) derivatives is highly dependent on the nature and position of substituents on the ring. The electron-withdrawing character of the pyridine nitrogen atom creates a unique electronic landscape, influencing the reactivity and interaction potential of substituents at different positions (C2-C6).

Research into the structure-activity relationships (SAR) of various pyridine derivatives has revealed consistent patterns. For instance, in the context of antiproliferative activity, specific functional groups have been found to enhance or diminish efficacy based on their placement. nih.govnih.gov

Enhancing Activity: The presence of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) has been shown to increase the antiproliferative activity of pyridine compounds against several cancer cell lines. nih.govresearchgate.net These groups can act as hydrogen bond donors or acceptors, facilitating stronger interactions with target proteins.

Decreasing Activity: Conversely, the introduction of halogen atoms or bulky functional groups often leads to a decrease in antiproliferative activity. nih.govresearchgate.net This may be due to steric hindrance at the binding site or unfavorable alterations to the molecule's electronic properties.

The following table summarizes the observed effects of various substituents on the antiproliferative activity of pyridine-based compounds.

Functional GroupGeneral Effect on Antiproliferative ActivityPotential Rationale
-OMe, -OH EnhancingAct as hydrogen bond donors/acceptors, increasing target affinity.
-C=O EnhancingCan participate in hydrogen bonding and polar interactions.
-NH2 EnhancingActs as a key hydrogen bond donor. nih.govresearchgate.net
Halogens (F, Cl, Br) DecreasingCan alter electronic distribution and may introduce unfavorable steric interactions.
Bulky Groups DecreasingMay cause steric clashes within the target's binding pocket. nih.govresearchgate.net

Bioisosteric Replacement

Bioisosterism is a fundamental strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. researchgate.net The pyridine (B92270) ring is a frequent subject of bioisosteric replacement to modulate potency, selectivity, and pharmacokinetic profiles.

A common bioisosteric replacement for a 4-substituted pyridine is a 2-substituted benzonitrile (B105546). researchgate.net The nitrile group can mimic the hydrogen-bond accepting capability of the pyridine nitrogen. researchgate.net This strategy has been particularly effective when a bridging water molecule is involved in the ligand-target interaction, as the benzonitrile can displace this "unhappy water," reducing the entropic penalty of binding. researchgate.net

Other successful bioisosteric replacements for the pyridine core or its derivatives include:

Pyridine-N-oxide to 2-Difluoromethylpyridine: This replacement was shown to enhance the activity of quorum sensing inhibitors, demonstrating that the 2-difluoromethylpyridine group can effectively mimic the properties of the pyridine-N-oxide moiety. rsc.org

Pyridine Ring to Saturated Mimetics: In the antihistamine drug Rupatadine, replacing the pyridine ring with a saturated 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in key physicochemical properties, including a more than tenfold increase in both water solubility and metabolic stability. chemrxiv.org

The table below details examples of bioisosteric replacements for the pyridine scaffold.

Original Scaffold/FragmentExample Application/OutcomeReference
4-Substituted Pyridine2-Substituted BenzonitrileCan improve biological activity by displacing unfavorable water molecules in the binding site. researchgate.net
Pyridine-N-oxide2-DifluoromethylpyridineEnhanced activity in quorum sensing inhibitors. rsc.org
Pyridine3-Azabicyclo[3.1.1]heptaneIn a Rupatadine analog, this led to >10x increase in solubility and metabolic stability. chemrxiv.org
BenzenePyridineThe nitrogen atom can enhance biological potency and metabolic stability. researchgate.net

Scaffold Hopping and Molecular Hybridization

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of key binding groups. This can lead to NCEs with novel intellectual property, improved properties, or different side-effect profiles. Hybridization, a related concept, involves combining the pyridine (B92270) core with other pharmacologically active heterocyclic rings to create a single molecule with potentially synergistic or enhanced effects. researchgate.net

Recent research has focused on creating novel pyridine hybrids for anticancer applications by combining the pyridine scaffold with other rings like pyran, pyrimidine, and pyrazole. nih.govrsc.org For example, a pyrano-pyridine hybrid demonstrated high potency in antiproliferative assays and significant tubulin polymerization inhibition. nih.gov This approach leverages the established biological activities of different heterocyclic systems to produce more potent and effective compounds. researchgate.net

Modulation of Physicochemical Properties

The pyridine (B92270) nitrogen plays a crucial role in determining the physicochemical properties of the molecule. Its basicity (pKa of the conjugate acid is ~5.25) allows for salt formation, which is often used to improve solubility and formulation characteristics. wikipedia.org The nitrogen atom's ability to act as a hydrogen bond acceptor is also a key factor in improving aqueous solubility. researchgate.net

Design principles often focus on modulating lipophilicity (logP/logD) and metabolic stability.

Lipophilicity: Substituents can be chosen to fine-tune the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, replacing a pyridine ring with a saturated bioisostere like 3-azabicyclo[3.1.1]heptane significantly reduced lipophilicity (logD) while improving solubility. chemrxiv.org

Metabolic Stability: The pyridine ring itself is generally stable, but its substituents can be sites of metabolic attack. Strategic placement of blocking groups, such as fluorine atoms, or using bioisosteric replacement can prevent metabolic degradation and increase the compound's half-life. The aforementioned replacement in the Rupatadine analog increased its metabolic half-life by more than ten times. chemrxiv.org

Structure Based Drug Design Sbdd

With an increasing number of protein-ligand crystal structures available, SBDD has become a powerful tool for developing pyridine-based NCEs. This approach uses the three-dimensional structure of the biological target to design ligands with high affinity and selectivity.

The design of potent and selective Rho kinase (ROCK) inhibitors illustrates this principle. acs.org Starting from a high-throughput screening hit, systematic exploration of SAR and computational modeling of the kinase binding site guided the modification of the pyridine (B92270) core and its substituents. This led to the development of compounds with significant improvements in inhibition potency and selectivity against other kinases. acs.org The pyridine nitrogen often plays a critical role as a "hinge-binding" element, forming a crucial hydrogen bond with the backbone of the protein in the hinge region of the kinase domain.

Advanced Materials Science Applications Derived from Structural Features

Luminescence and Photophysical Applications

The unique structural arrangement of 2-amino-4-methylpyridine-3,5-dicarboxylic acid, featuring both electron-donating (amino, methyl) and electron-withdrawing (carboxylic acid) groups on a pyridine (B92270) framework, makes it an excellent candidate as a ligand for creating advanced luminescent materials. When incorporated into coordination complexes or metal-organic frameworks (MOFs), this ligand can significantly influence the photophysical properties of the resulting material. The pyridine nitrogen and the carboxylate oxygen atoms provide strong coordination sites for metal ions, including lanthanides, which are renowned for their unique luminescent characteristics.

Fluorescence and Phosphorescence Characterization

Materials derived from aminopyridine-dicarboxylic acid scaffolds can exhibit strong luminescence, with emission properties that are highly dependent on the choice of the central metal ion and the coordination environment. The organic ligand often acts as an "antenna," absorbing incident light (typically in the UV region) and efficiently transferring the energy to the metal center, which then emits light at a characteristic wavelength. This process is particularly effective in lanthanide complexes, where the ligand sensitizes the metal ion's emission, overcoming the ion's inherently low absorption cross-sections. nih.gov

For instance, complexes of terbium(III) with ligands containing pyridine-dicarboxylic acid units are known to be excellent green emitters, making them potential candidates for applications in organic light-emitting devices (OLEDs) and medical diagnostics. nih.gov Similarly, coordination complexes formed with other metals, such as silver(I), using related aminopyridine ligands have demonstrated strong luminescence emissions. mdpi.com The specific wavelengths of excitation and emission can be tuned by modifying the substituents on the pyridine ring, which alters the energy levels of the ligand's electronic states.

The fluorescence properties are also sensitive to the local environment, such as the polarity of the solvent. Studies on structurally related 2-amino-4,6-diphenylnicotinonitriles show that solvent-dependent shifts in the emission maximum are common, indicating that different solvents can influence the energy levels and electronic transitions involved in the fluorescence process. mdpi.com

Table 1: Representative Luminescence Data for a Coordination Complex with a Related Aminopyridine Ligand The following data is for a Silver(I) complex with 2-amino-3-methylpyridine (B33374), illustrating the typical photophysical characteristics of materials derived from similar structural motifs. mdpi.com

PropertyWavelength (nm)
Excitation λmax311
Emission λmax337

Energy Dissipation Mechanisms in Excited States

Upon photoexcitation, molecules can return to the ground state through various radiative (fluorescence, phosphorescence) and non-radiative pathways. In luminescent materials derived from this compound, the efficiency of light emission is determined by the competition between these energy dissipation mechanisms.

The primary mechanism for efficient luminescence in lanthanide complexes is the ligand-to-metal energy transfer (LMET), often called the antenna effect. The process involves:

Excitation: The organic ligand absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The excited ligand undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁). For efficient energy transfer, the energy of this triplet state must be appropriately matched with the accepting energy level of the lanthanide ion.

Energy Transfer: The energy is transferred from the ligand's triplet state to an excited state of the lanthanide ion.

Emission: The lanthanide ion relaxes to its ground state by emitting a photon, resulting in its characteristic line-like emission spectrum.

Non-radiative decay processes can quench this luminescence. A major pathway for non-radiative energy dissipation is vibrational de-excitation, particularly through coupling with high-frequency oscillators like O-H bonds from coordinated solvent molecules (e.g., water). The porous nature of frameworks derived from these ligands can sometimes lead to an unusual increase in emission intensity upon the release of solvent molecules, as this removal eliminates a key non-radiative decay pathway. nih.gov The molecular structure itself, including the presence of the amino group, can also influence internal conversion and other non-radiative pathways that compete with light emission. rsc.org

Sorption and Catalytic Applications of Derived Materials

The bifunctional nature of this compound, possessing both metal-coordinating carboxylate groups and a basic amino group, allows for the construction of highly versatile materials such as metal-organic frameworks (MOFs). These materials can be designed to have specific pore sizes and chemical environments, making them suitable for applications in gas storage, separation, and catalysis.

Gas Adsorption Properties in Porous Frameworks

When used as an organic linker in the synthesis of MOFs, the dicarboxylic acid groups of the molecule can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺) to form robust, porous, three-dimensional structures. rsc.org The resulting frameworks can exhibit significant internal surface areas, which are accessible to gas molecules.

The presence of the uncoordinated amino group, pointing into the pores of the framework, is particularly advantageous for selective gas adsorption. researchgate.net The basic nature of the amino group provides preferential binding sites for acidic gases like carbon dioxide (CO₂) through favorable dipole-quadrupole interactions and hydrogen bonding. This functionalization can significantly enhance both the capacity and selectivity of CO₂ capture over other gases like methane (B114726) (CH₄) or nitrogen (N₂). researchgate.net Research on MOFs constructed from related pyridine-dicarboxylic acids has demonstrated their potential for gas adsorption, including hydrogen storage. nih.gov The structural diversity of these frameworks allows for the tuning of pore size and functionality to target specific gas separation challenges. rsc.org

Table 2: Representative Gas Adsorption Data for Amino-Functionalized Metal-Organic Frameworks The following data illustrates the typical performance of MOFs featuring amino groups within their pores, a key structural feature provided by the title compound.

FrameworkGasUptake CapacityConditions
JUC-141 researchgate.netCO₂~85 cm³/g273 K, 1 atm
JUC-141 researchgate.netN₂~7 cm³/g273 K, 1 atm
JMS-3a frontiersin.orgCO₂30.89 cm³/g273 K
MIL-100(Fe) nih.govH₂S-49.28 kcal/mol (Adsorption Energy)N/A

Catalytic Activity in Organic Transformations

The structural components of this compound lend themselves to creating catalytically active materials. The basic nitrogen atom of the pyridine ring and the amino group can act as Lewis or Brønsted base catalytic sites. When incorporated into a solid support like a MOF, these active sites can be accessed by reactants, enabling heterogeneous catalysis with the advantages of catalyst recyclability and easy product separation.

Derivatives of the aminopyridine scaffold are utilized in various organic transformations. For example, the synthesis of 2-aminopyridine-3,5-dicarbonitriles, which share a core structure with the title compound, can be achieved through efficient, multi-component reactions catalyzed by simple bases. researchgate.net This highlights the role of the aminopyridine framework in facilitating complex organic reactions. Furthermore, materials incorporating this moiety can catalyze reactions such as Knoevenagel condensations and the formation of various heterocyclic compounds. researchgate.net The ability of the amino group and the pyridine nitrogen to participate in hydrogen bonding and proton transfer is crucial to their catalytic function.

Table 3: Examples of Organic Transformations Involving Aminopyridine Scaffolds

Reaction TypeRole of Aminopyridine DerivativeReference
Knoevenagel CondensationCatalyst/Product Scaffold researchgate.net
Synthesis of Isoxazol-5(4H)-onesCatalyst/Product Scaffold researchgate.net
Synthesis of Pyrano[2,3-c]pyrazolesCatalyst/Product Scaffold researchgate.net
Synthesis of 6-amino-2-pyridone-3,5-dicarbonitrilesProduct Scaffold nih.gov

Exploration of Bioactivity Mechanisms and Structure Activity Relationships Non Clinical

Antimicrobial Activity of Coordination Complexes and Derivatives

The aminopyridine and dicarboxylic acid moieties are well-established pharmacophores that can be leveraged to develop potent antimicrobial agents, particularly when used to form coordination complexes with metal ions. The nitrogen atom of the pyridine (B92270) ring, the amino group, and the oxygen atoms of the carboxylate groups can act as effective ligation sites for metal ions, leading to the formation of stable chelates with enhanced biological activity.

Research into related compounds, such as complexes of 2-amino-3-methylpyridine (B33374) with Silver(I) and Copper(II), has demonstrated their potential as antimicrobial agents. mdpi.comresearchgate.netbohrium.com These complexes have shown considerable activity against various bacterial and yeast strains, including S. aureus and Candida albicans. bohrium.com The antimicrobial efficacy is often attributed to the combined effects of the metal ion and the organic ligand. For instance, pyridine-2,6-dicarboxylic acid (dipicolinic acid) and its derivatives have been synthesized into Ni(II) and Cu(II) complexes that show antimicrobial properties. researchgate.net Similarly, pyridine-2,6-dithiocarboxylic acid, a known metal chelator, has been investigated for its ability to inhibit metallo-β-lactamases, which are key drivers of antibiotic resistance. nih.gov

Table 1: Antimicrobial Activity of Related Aminopyridine Complexes
Complex/LigandMetal IonTested AgainstObserved ActivityReference
2-Amino-3-methylpyridineAg(I)S. lutea, M. lutea, S. aureus, C. albicansConsiderable activity bohrium.com
Pyridine-2-carboxaldoximeAg(I)S. lutea, M. lutea, S. aureus, C. albicansConsiderable activity bohrium.com
Dipicolinic acid / 2-Amino-5-picolineNi(II), Cu(II)C. krusei, C. albicansAntimicrobial properties tested researchgate.net
Pyridine-2,6-dithiocarboxylic acid-Enterobacteriaceae (NDM-1 producing)Inhibitor of New Delhi metallo-β-lactamase-1 nih.gov

For example, in silver(I) complexes with 2-amino-3-methylpyridine, the pyridine ring nitrogen acts as an efficient nucleophilic center that binds to the metal. mdpi.comresearchgate.net The arrangement of the ligands (e.g., cis vs. trans) can be influenced by steric factors and stabilized by hydrogen bonding, for instance, between a nitrate (B79036) counter-ion and the amino group of the ligand. mdpi.comresearchgate.net In some cases, the amino group can act as a bridge between two metal ions, leading to the formation of a polymeric structure, which can alter the compound's biological profile. mdpi.comresearchgate.net The structure of 2-Amino-4-methylpyridine-3,5-dicarboxylic acid, with its multiple potential coordination sites (pyridine nitrogen, amino nitrogen, and two carboxylate groups), offers a versatile platform for designing ligands with specific geometries and electronic properties to maximize antimicrobial efficacy.

The interaction between metal ions and naturally occurring ligands is crucial for evaluating their potential biological effects. vu.lt Pyridine dicarboxylic acids are effective chelating agents for a variety of divalent and trivalent metal ions, including Cu(II), Zn(II), Ni(II), and Co(II). vu.ltresearchgate.netresearchgate.net The formation of a stable complex can lead to a synergistic effect where the biological activity of the complex is greater than the sum of the individual components.

This synergism can arise from several mechanisms. Chelation can increase the lipophilicity of the metal ion, facilitating its transport across microbial cell membranes. Once inside the cell, the complex can interfere with essential cellular processes. For instance, the metal ion or the ligand-bound metal species might displace native metal ions (like Zn²⁺) from the active sites of critical enzymes, such as metallo-β-lactamases, thereby inhibiting their function. nih.gov Studies on pyridine-2,5-dicarboxylic acid have shown it forms stable complexes with various metal ions, with the stability constants varying depending on the metal. vu.lt For example, the Cu(II) ion forms a particularly stable complex, suggesting a strong potential for synergistic bioactivity. vu.lt

Antioxidant Properties and Radical Scavenging Mechanisms

Coordination complexes derived from pyridine dicarboxylic acids have demonstrated significant antioxidant potential. A supramolecular copper(II) complex involving pyridine-2,6-dicarboxylic acid exhibited noteworthy radical scavenging activity in a DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay. ajol.info Although this particular complex showed no direct antimicrobial activity, its ability to scavenge free radicals highlights another avenue of bioactivity. ajol.info

The antioxidant mechanism of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The heterocyclic pyridine ring and its substituents can influence this activity. While detailed mechanistic studies on this compound are not available, research on related thiazolo[4,5-b]pyridine (B1357651) derivatives confirms that this class of compounds can be effective scavengers of DPPH radicals. pensoft.net The presence of multiple functional groups, including the amino and carboxylic acid moieties, on the pyridine ring of the title compound could potentially contribute to its ability to stabilize and delocalize unpaired electrons, thereby enhancing its radical scavenging capacity.

Enzyme Inhibition Studies (Non-Clinical Context)

The 2-aminopyridine (B139424) scaffold is a known inhibitor of various enzymes. Notably, the closely related compound 2-amino-4-methylpyridine (B118599) is a potent and selective inhibitor of the inducible nitric oxide synthase (NOS II) enzyme. nih.govnih.gov In vitro studies showed that it inhibited murine NOS II with an IC50 of 6 nM, acting as a competitive inhibitor with respect to the substrate arginine. nih.govnih.gov Its potency was lower against human recombinant NOS II (IC50 = 40 nM) and significantly less against NOS I and NOS III (IC50 = 100 nM), indicating a degree of isoform selectivity. nih.govnih.gov

Furthermore, coordination complexes of related ligands have shown inhibitory activity against other enzyme classes. For example, a copper(II) complex of 2-amino-3-methylpyridine was found to be the most active against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com Additionally, complexes derived from 2,6-pyridinedicarboxylic acid have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. medscape.com These findings suggest that this compound and its metal complexes could be promising candidates for enzyme inhibition studies, targeting a range of enzymes depending on the specific structural configuration and coordinated metal ion.

Table 2: Enzyme Inhibition Data for Related Aminopyridine Compounds
InhibitorEnzyme TargetSourceIC50 ValueReference
2-Amino-4-methylpyridineNOS IIMouse RAW 264.7 cells6 nM nih.govnih.gov
2-Amino-4-methylpyridineNOS IIHuman recombinant40 nM nih.govnih.gov
2-Amino-4-methylpyridineNOS I & NOS IIIHuman recombinant100 nM nih.govnih.gov
2-Amino-3-methylpyridine Cu(II) ComplexAChE-0.95 µg/mL mdpi.com
2-Amino-3-methylpyridine Cu(II) ComplexBChE-0.87 µg/mL mdpi.com

Role as Building Blocks in Medicinal Chemistry Scaffolds (e.g., Azaindoles)

The 3-amino-4-methylpyridine (B17607) core structure, which is present in this compound, is a valuable building block for the synthesis of more complex heterocyclic systems with significant biological relevance, such as 6-azaindoles (1H-pyrrolo[2,3-c]pyridines). chemrxiv.org The 6-azaindole (B1212597) scaffold is found in several promising drug candidates, including inhibitors for inflammatory diseases and potassium competitive acid blockers. chemrxiv.org

An efficient method for constructing the 6-azaindole ring system involves the formal electrophilic [4+1] cyclization of 3-amino-4-methylpyridines. chemrxiv.orgrsc.org In this transformation, the 3-amino and 4-methyl groups of the pyridine ring serve as the four-atom component, which reacts with a one-carbon bielectrophile to form the fused pyrrole (B145914) ring.

Two notable examples of this transformation are:

Reaction with Trifluoroacetic Anhydride (TFAA): Treating 3-amino-4-methylpyridines with TFAA leads to a scalable and metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. chemrxiv.orgrsc.org The reaction is regioselective and proceeds without the need for a catalyst. chemrxiv.org

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reagent (generated from POCl₃ and DMF) can be used to synthesize 3-formyl-6-azaindoles from 3-amino-4-methylpyridine substrates. rsc.orgchemrxiv.org This approach provides a direct route to azaindoles bearing a versatile formyl group at the 3-position, which can be further functionalized. chemrxiv.org

The presence of the two carboxylic acid groups in this compound would likely influence the course of these reactions, potentially requiring modification of the synthetic protocols, but the underlying reactivity of the 3-amino-4-methylpyridine core remains a powerful tool for generating structural diversity in medicinal chemistry.

Design Principles for New Chemical Entities Based on Pyridine Core

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle found in FDA-approved drugs. nih.govnih.gov Its prevalence is due to a combination of factors: the nitrogen atom can act as a hydrogen bond acceptor and a basic center, it can improve water solubility, and the aromatic ring can engage in various interactions with biological targets. researchgate.netnih.gov The design of new chemical entities (NCEs) based on the pyridine core involves several key principles aimed at optimizing a compound's biological activity, selectivity, and pharmacokinetic properties. These principles guide the modification of the pyridine ring and its substituents to achieve desired therapeutic effects.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Advanced Derivatives

Future synthetic research should focus on creating a diverse library of derivatives based on the 2-Amino-4-methylpyridine-3,5-dicarboxylic acid core. This will enable systematic exploration of its potential in various applications.

Key research avenues include:

Selective Functionalization: Developing regioselective reactions to modify the amino group, the carboxylic acid groups, or the pyridine (B92270) ring independently is a primary goal. For instance, the carboxylic acid groups can be converted into esters, amides, or other functional groups to modulate solubility, reactivity, and biological interactions. nih.gov Strategies like Sonogashira cross-coupling, which has been successfully used on other 2-aminopyridine (B139424) scaffolds, could be adapted to introduce rigid alkyne-containing side chains, potentially enhancing permeability for biological applications. nih.gov

Multi-Component Reactions (MCRs): Innovative one-pot, multi-component reactions offer an efficient pathway to complex molecules. researchgate.netnih.gov Designing MCRs that incorporate the this compound scaffold could rapidly generate structural diversity, a crucial step in screening for biological activity and material properties. nih.gov

Advanced Catalysis: The use of nanocatalysts and other modern catalytic systems could improve the efficiency and environmental footprint of synthetic routes. rsc.orgnih.gov Research into nano-catalyzed reactions for creating fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, could be applied to this scaffold to build complex, polycyclic derivatives. rsc.org

Synthetic ApproachPotential OutcomeRationale
Selective Esterification/Amidation Modulation of solubility and binding propertiesTailors the molecule for specific biological targets or material matrices.
Cross-Coupling Reactions Introduction of diverse side chainsExpands structural diversity for structure-activity relationship (SAR) studies. nih.gov
Multi-Component Reactions Rapid generation of complex derivativesAccelerates the discovery of novel compounds with desired properties. nih.gov
Nanocatalyst-assisted Cyclizations Formation of fused heterocyclic systemsCreates rigid, complex structures often found in bioactive molecules. rsc.org

Rational Design of Functional Materials Based on Supramolecular Interactions

The combination of hydrogen bond donors (amino group) and acceptors (carboxylic acids, pyridine nitrogen) makes this compound an exceptional building block for supramolecular chemistry and crystal engineering. mdpi.com

Future research in this area should explore:

Co-crystal Formation: Systematically reacting the title compound with other molecules (co-formers) can create co-crystals with tailored physical properties like solubility and stability. The predictable hydrogen-bonding patterns (synthons) between carboxylic acids and pyridine nitrogen are powerful tools for designing such materials. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality is ideal for coordinating with metal ions to form porous MOFs. rsc.orgnih.gov Research should focus on using this ligand to create novel MOFs with potential applications in gas storage, separation, and catalysis. The structural diversity of MOFs can be tuned by selecting different metal ions and reaction conditions. rsc.org

Self-Assembled Polymers: The molecule's ability to form strong, directional hydrogen bonds could be harnessed to create one-dimensional chains or two-dimensional sheets. acs.orgacs.org These self-assembled structures are foundational for developing new gels, liquid crystals, and other soft materials.

Mechanistic Insights into Biological Actions at the Molecular Level

Aminopyridine derivatives are known to possess a wide spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. rsc.orgrsc.org The structure of this compound is particularly promising for targeted drug design.

Key translational perspectives include:

Enzyme Inhibition: The parent compound, 2-amino-4-methylpyridine (B118599), is a potent inhibitor of inducible nitric oxide synthase (iNOS). nih.govnih.gov The dicarboxylic acid groups on the title compound could serve as critical anchor points within an enzyme's active site. Future work should involve synthesizing derivatives and screening them against therapeutically relevant enzymes, such as kinases, proteases, or epigenetic targets like JMJD3, where dicarboxylic acid scaffolds have already shown promise. nih.gov

Structure-Activity Relationship (SAR) Studies: By creating a library of derivatives as described in section 8.1, comprehensive SAR studies can be conducted. This will elucidate how specific structural modifications influence potency and selectivity, guiding the rational design of more effective therapeutic agents. rsc.org

Antimicrobial Agents: Given the known antibacterial properties of many 2-aminopyridine derivatives, new compounds based on this scaffold should be evaluated against multidrug-resistant pathogens. nih.govnih.govresearchgate.net The dicarboxylic acid moieties could enhance water solubility and provide additional interaction points with bacterial targets.

Computational Predictions for High-Throughput Screening and Material Discovery

Computational chemistry provides powerful tools to accelerate the discovery process, reducing the time and cost associated with laboratory synthesis and testing.

Future computational efforts should focus on:

Virtual Screening: Large virtual libraries of derivatives can be created and docked into the active sites of known biological targets (e.g., SARS-CoV-2 MPro, VEGFR-2) to predict binding affinity and identify promising candidates for synthesis. nih.govmdpi.com This approach has successfully identified novel inhibitors from other heterocyclic scaffolds. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic properties of the molecule and its derivatives. This includes calculating molecular electrostatic potential (MEP) surfaces to understand reactive sites and noncovalent interaction capabilities, which is crucial for designing supramolecular materials. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By combining experimental data from SAR studies with computed molecular descriptors, QSAR models can be developed. These models can then predict the biological activity of yet-to-be-synthesized compounds, further prioritizing synthetic efforts.

Integration with Emerging Technologies in Chemical Science

To fully realize the potential of this molecular scaffold, its study should be integrated with cutting-edge technologies that are transforming chemical research.

Promising integrations include:

Automated Synthesis: High-throughput synthesis platforms can be employed to rapidly produce the libraries of derivatives needed for comprehensive screening, guided by computational predictions.

Artificial Intelligence (AI) and Machine Learning: AI algorithms can analyze large datasets from both computational screening and experimental results to identify complex patterns and propose novel molecular structures with a high probability of success.

Advanced Structural Characterization: Techniques like single-crystal X-ray diffraction are essential for confirming the precise three-dimensional structures of novel derivatives and their supramolecular assemblies, providing critical feedback for rational design. researchgate.netmdpi.com

Positron Emission Tomography (PET) Imaging: Building on previous work where fluorinated 2-amino-4-methylpyridine analogues were developed as PET tracers for imaging iNOS, derivatives of the title compound could be radiolabeled. nih.gov This would open avenues for developing new diagnostic tools to visualize biological processes in vivo.

By pursuing these interconnected research directions, the scientific community can unlock the full potential of this compound, paving the way for new functional materials and next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-amino-4-methylpyridine-3,5-dicarboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including condensation reactions and controlled cyclization. For example, analogous dihydropyridine derivatives are synthesized via Hantzsch-type reactions using ammonium acetate as a catalyst, followed by purification via recrystallization or column chromatography to ensure high purity (>95%) . Reaction optimization (e.g., solvent selection, temperature, and stoichiometry) is critical to minimize side products like unreacted intermediates or regioisomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and substituent positions, particularly distinguishing methyl and amino groups .
  • Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .
  • X-ray crystallography to resolve the 3D structure and confirm regiochemistry, as demonstrated for related dihydropyridine dicarboxylates .
  • HPLC with UV detection for purity assessment, using C18 columns and gradient elution .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
  • Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to ammonium acetate (e.g., Lewis acids) to enhance reaction efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates .
  • Stepwise Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progression and adjust conditions dynamically .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or machine learning models) .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to clarify ambiguous signals in crowded spectral regions .
  • Crystallographic Refinement : Use single-crystal X-ray data to resolve regiochemical ambiguities, as seen in dihydropyridine derivatives .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound in pharmacological contexts?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified methyl or amino groups and compare bioactivity (e.g., enzyme inhibition assays) .
  • Computational Docking : Map the compound’s interactions with target proteins (e.g., ion channels) using molecular dynamics simulations .
  • Data Reconciliation : Address discrepancies between in vitro and in silico results by revisiting protonation states or solvation models .

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2-Amino-4-methylpyridine-3,5-dicarboxylic acid
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2-Amino-4-methylpyridine-3,5-dicarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.